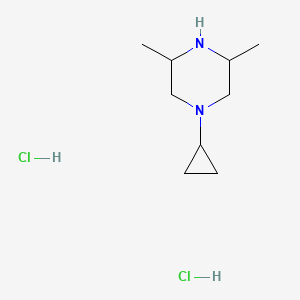
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the piperazine ring, along with two hydrochloride (2hcl) groups. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3,5-dimethylpiperazine 2hcl can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .
Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials and efficient catalytic processes. These methods are designed to maximize yield and minimize production costs while ensuring the purity of the final product .
Análisis De Reacciones Químicas
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, piperazine derivatives are known for their antimicrobial, antifungal, and urease inhibitory activities. These compounds have been studied for their potential use in treating bacterial and fungal infections, as well as for their ability to inhibit enzymes involved in various metabolic pathways .
In the industrial sector, piperazine derivatives are used as corrosion inhibitors, surfactants, and in the production of polymers and resins. Their versatility and effectiveness make them valuable components in a wide range of applications .
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3,5-dimethylpiperazine 2hcl involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they can inhibit the activity of enzymes such as urease, which plays a role in the hydrolysis of urea into ammonia and carbon dioxide .
The compound’s effects on microbial cells are often attributed to its ability to disrupt cell membrane integrity and interfere with essential metabolic processes. This disruption can lead to cell death or inhibition of cell growth, making piperazine derivatives effective antimicrobial agents .
Comparación Con Compuestos Similares
1-Cyclopropyl-3,5-dimethylpiperazine 2hcl can be compared to other similar compounds, such as 1-Cyclopropyl-3-methylpiperazine dihydrochloride and 1-Cyclopropylpiperazine. These compounds share a similar piperazine core structure but differ in the substituents attached to the ring .
The presence of the cyclopropyl and methyl groups in this compound imparts unique chemical and biological properties compared to its analogs. For example, the additional methyl group may enhance the compound’s lipophilicity and influence its interaction with biological targets .
Similar compounds include:
- 1-Cyclopropyl-3-methylpiperazine dihydrochloride
- 1-Cyclopropylpiperazine
- Sparfloxacin derivatives
These compounds are used in various applications, including pharmaceuticals, agrochemicals, and industrial processes, highlighting the versatility and importance of piperazine derivatives in scientific research and industry .
Propiedades
Fórmula molecular |
C9H20Cl2N2 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
1-cyclopropyl-3,5-dimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7-5-11(9-3-4-9)6-8(2)10-7;;/h7-10H,3-6H2,1-2H3;2*1H |
Clave InChI |
KJKUPDRPNZFVNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1)C)C2CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
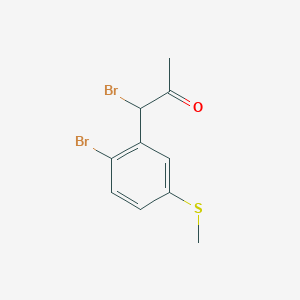
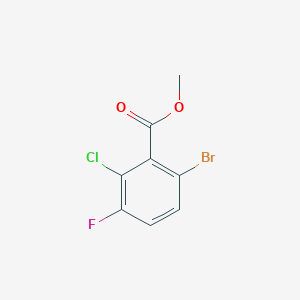
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
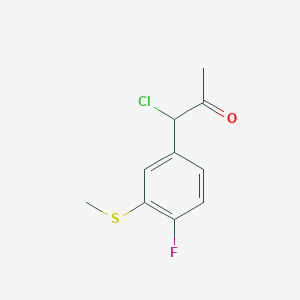
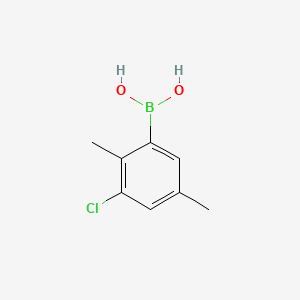
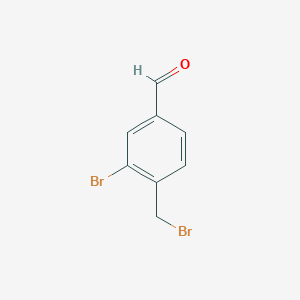

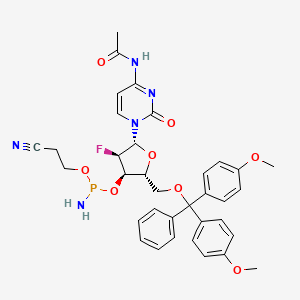
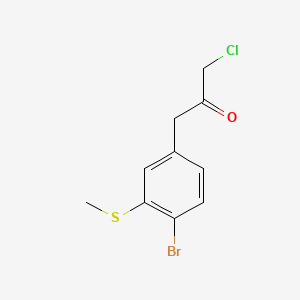


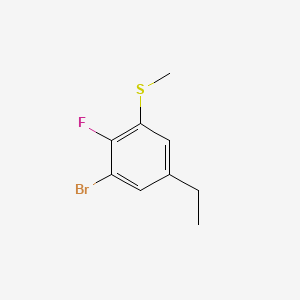
![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
